REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[CH:5]1([CH:8]([CH:12]2[CH2:14][CH2:13]2)[CH2:9][CH2:10]O)[CH2:7][CH2:6]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[Br:2][CH2:10][CH2:9][CH:8]([CH:12]1[CH2:14][CH2:13]1)[CH:5]1[CH2:7][CH2:6]1 |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CCO)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ice
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by reduction of the compound
|
Type
|
ADDITION
|
Details
|
the mixture is poured
|
Type
|
WASH
|
Details
|
The organic phase is then washed with a saturated solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water until neutral and finally dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC(C1CC1)C1CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |